2-ethoxy-2-(oxan-4-yl)ethan-1-ol
Description
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol is a secondary alcohol with a tetrahydropyran (oxane) ring and an ethoxy substituent. Its structure comprises a hydroxyl group (-OH) at the terminal position of a two-carbon chain, with both carbons bearing substituents: an ethoxy group (-OCH₂CH₃) and a tetrahydropyran-4-yl (oxan-4-yl) moiety. This compound is structurally analogous to glycol ethers, which are known for their solvent properties and applications in pharmaceuticals and organic synthesis .
The methoxy variant has a molecular weight of 160.21 g/mol, exists as a liquid at room temperature, and is used in life science research . Replacing the methoxy group with ethoxy increases the molecular weight to approximately 174.23 g/mol (C₉H₁₈O₃) and likely alters solubility and volatility.
Properties
CAS No. |
2758001-94-2 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2-(oxan-4-yl)ethan-1-ol typically involves the reaction of ethylene oxide with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a pressure of 1-2 atm.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of high-purity reactants and optimized reaction conditions ensures a high yield and purity of the final product. The process may also involve purification steps such as distillation and crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-2-(oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols or hydrocarbons.
Substitution: Forms new compounds with different functional groups.
Scientific Research Applications
2-ethoxy-2-(oxan-4-yl)ethan-1-ol is utilized in various fields of scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-(oxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
The oxan-4-yl moiety introduces steric bulk, which may influence reactivity and binding affinity in pharmaceutical contexts .
Safety and Handling: Ethylene glycol ethers like 2-(2-methoxyethoxy)ethanol (diethylene glycol monomethyl ether) are classified as hazardous due to reproductive toxicity and require stringent ventilation and protective equipment .
Synthetic Routes :
- Synthesis of oxan-4-yl derivatives often involves nucleophilic substitution or ring-opening reactions. For example, 2-(2-iodoethoxy)ethan-1-ol (a precursor to glycol ethers) is synthesized via iodide displacement . The oxan-4-yl group may be introduced using tetrahydropyran-4-yl halides or epoxide intermediates .
Pharmacologically Active Analogues
Compounds with oxan-4-yl and ethoxy motifs are prevalent in drug development:
- (1R)-2-(5-Fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol : An antidepressant with a similar backbone, highlighting the oxan-4-yl group's role in CNS activity .
- (r)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol: A chiral intermediate in pharmaceutical synthesis, demonstrating the utility of ethoxy/methoxy-alcohol frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
